
1-(3,5-Difluorophenyl)sulfonyl-4,4-difluoropiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Difluorophenyl)sulfonyl-4,4-difluoropiperidine, commonly known as DFP-10825, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. This compound is a piperidine derivative that has shown promise in its ability to modulate the activity of certain ion channels in the brain. In
Aplicaciones Científicas De Investigación
DFP-10825 has been the subject of several scientific studies due to its potential use in research applications. One area of interest is its ability to modulate the activity of certain ion channels in the brain, specifically the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity and is involved in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. DFP-10825 has shown promise in its ability to selectively modulate the activity of the NMDA receptor, making it a potential therapeutic target for these disorders.
Mecanismo De Acción
DFP-10825 works by binding to a specific site on the NMDA receptor, known as the glycine-binding site. This binding enhances the activity of the receptor, leading to increased synaptic plasticity and improved cognitive function. Additionally, DFP-10825 has been shown to have an inhibitory effect on certain ion channels, such as the voltage-gated sodium and potassium channels, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects
DFP-10825 has been shown to have several biochemical and physiological effects in animal models. In one study, administration of DFP-10825 resulted in increased synaptic plasticity and improved cognitive function in rats. Additionally, DFP-10825 has been shown to have anxiolytic and antidepressant effects, suggesting its potential use in the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DFP-10825 in lab experiments is its high purity and yield, which makes it an attractive option for researchers. Additionally, its ability to selectively modulate the activity of the NMDA receptor makes it a valuable tool for studying the role of this receptor in neurological disorders. However, one limitation of using DFP-10825 is its potential toxicity, which must be carefully monitored in animal studies.
Direcciones Futuras
There are several future directions for research on DFP-10825. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to better understand the mechanism of action of DFP-10825 and its effects on other ion channels in the brain. Finally, the potential toxicity of DFP-10825 must be further investigated to ensure its safety for use in humans.
Conclusion
In conclusion, 1-(3,5-Difluorophenyl)sulfonyl-4,4-difluoropiperidine, or DFP-10825, is a promising compound that has gained attention in the scientific community for its potential use in research applications. Its ability to selectively modulate the activity of the NMDA receptor makes it a valuable tool for studying the role of this receptor in neurological disorders. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of DFP-10825 involves a multi-step process that begins with the reaction of 3,5-difluorobenzene sulfonic acid with piperidine. This reaction produces an intermediate compound, which is then reacted with 4,4-difluoro-1-bromo-1-butene to form the final product, DFP-10825. The synthesis of this compound has been optimized to produce high yields and purity, making it an attractive option for research applications.
Propiedades
IUPAC Name |
1-(3,5-difluorophenyl)sulfonyl-4,4-difluoropiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO2S/c12-8-5-9(13)7-10(6-8)19(17,18)16-3-1-11(14,15)2-4-16/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROSKPBAIRUXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)S(=O)(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2810401.png)
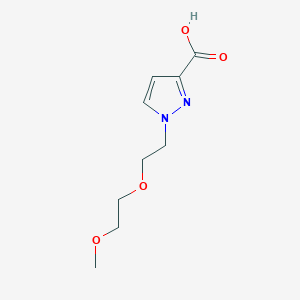

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2810412.png)

![3-{1-[4-(Thiophen-2-yl)-1,3-thiazole-2-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2810414.png)
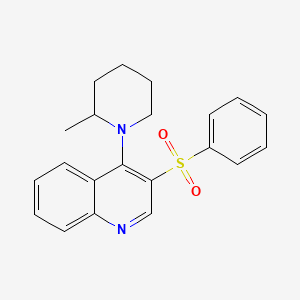
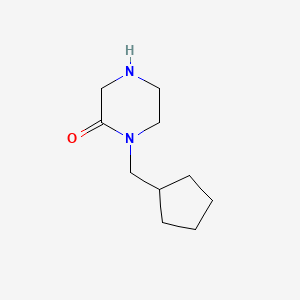
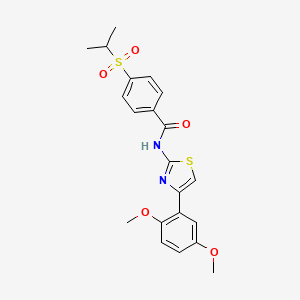
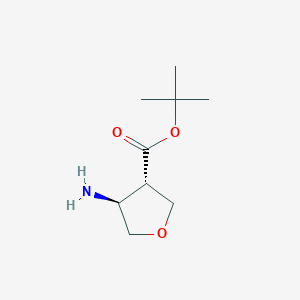
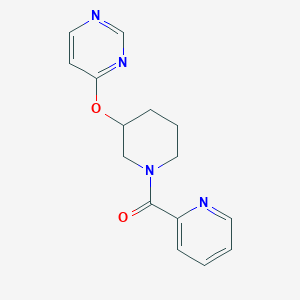
![2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone O-(2,6-dichlorobenzyl)oxime](/img/structure/B2810421.png)

![5-[(2-Ethylpiperidin-1-yl)carbonyl]-1-isopropyl-1H-pyrazol-3-amine](/img/structure/B2810423.png)